molecular formula C7H7N5O2S2 B4620474 2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole

Cat. No.: B4620474
M. Wt: 257.3 g/mol
InChI Key: JNJKFFGUCGNUSJ-UHFFFAOYSA-N
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Description

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]hydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Cyclization: Catalysts like Lewis acids can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various alkyl or aryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to inhibition of bacterial enzymes or disruption of cell membranes . In cancer cells, the compound may interfere with DNA replication or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring also show a range of biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to the combination of the thiadiazole and pyrazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S2/c1-5-9-10-7(16-5)15-4-11-3-6(2-8-11)12(13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKFFGUCGNUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
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2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
Reactant of Route 4
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
Reactant of Route 5
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
Reactant of Route 6
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole

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